molecular formula C5H13ClFN B13716193 1-Fluoropentan-2-amine;hydrochloride

1-Fluoropentan-2-amine;hydrochloride

Cat. No.: B13716193
M. Wt: 141.61 g/mol
InChI Key: YIAJCBIUAABDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoropentan-2-amine;hydrochloride is a fluorinated amine compound with the molecular formula C5H13ClFN. It is primarily used in research settings and is not intended for human use . The compound is characterized by the presence of a fluorine atom, which imparts unique chemical properties, making it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoropentan-2-amine;hydrochloride typically involves the fluorination of pentan-2-amine. One common method is the direct fluorination using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often achieved through multiple purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoropentan-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Fluoropentan-2-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoropentan-2-amine;hydrochloride involves its interaction with molecular targets through the fluorine atom. The fluorine atom can form strong bonds with carbon, enhancing the stability and reactivity of the compound. This interaction can affect various molecular pathways, including enzyme inhibition and receptor binding, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 1-Fluoropentan-2-amine;hydrochloride is unique due to its specific fluorination pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly valuable in applications requiring precise chemical properties .

Properties

Molecular Formula

C5H13ClFN

Molecular Weight

141.61 g/mol

IUPAC Name

1-fluoropentan-2-amine;hydrochloride

InChI

InChI=1S/C5H12FN.ClH/c1-2-3-5(7)4-6;/h5H,2-4,7H2,1H3;1H

InChI Key

YIAJCBIUAABDEC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CF)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.